N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Overview
Description
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, also known as CGP 52432, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective antagonist of the GABA-B receptor, which is a key player in the central nervous system. In
Mechanism of Action
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 52432 is a selective antagonist of the GABA-B receptor, which is a member of the G protein-coupled receptor family. The GABA-B receptor is widely distributed in the central nervous system and plays a key role in the modulation of neurotransmitter release and neuronal excitability. By blocking the GABA-B receptor, this compound 52432 inhibits the inhibitory effects of GABA, leading to an increase in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound 52432 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety-like behavior, increase pain threshold, and suppress seizures. Additionally, this compound 52432 has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 52432 is its potency and selectivity for the GABA-B receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is its relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are several future directions for the study of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 52432. One area of interest is its potential use in the treatment of addiction, particularly in the context of opioid addiction. Additionally, further studies are needed to explore its potential therapeutic effects in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of more potent and selective GABA-B receptor antagonists may lead to the discovery of new therapeutic agents for these disorders.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 52432 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. Additionally, this compound 52432 has been investigated for its potential use in the treatment of addiction, depression, and schizophrenia.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-23(21,22)19(14-7-5-12(16)6-8-14)11-15(20)18-10-13-4-2-3-9-17-13/h2-9H,10-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZPGWZFPZHHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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